Corytuberine

Übersicht

Beschreibung

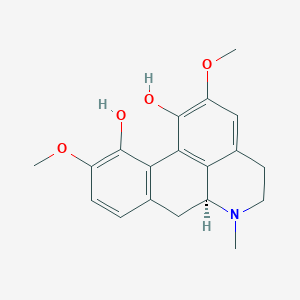

Korytuberin ist ein Aporphin-Alkaloid mit der Summenformel C₁₉H₂₁NO₄. Es ist eine natürlich vorkommende Verbindung, die in verschiedenen Pflanzenarten vorkommt, insbesondere in der Familie der Hahnenfußgewächse (Ranunculaceae). Korytuberin ist bekannt für seine vielfältigen pharmakologischen Eigenschaften, darunter antipsychotische, antinozizeptive und potenzielle Antikrebsaktivitäten .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Korytuberin kann aus (S)-Retikulin durch eine intramolekulare C–C-Phenol-Kupplungsreaktion synthetisiert werden, die durch das Enzym Korytuberin-Synthase (CTS) katalysiert wird. Diese Reaktion erfordert NADPH und Sauerstoff und wird durch typische Cytochrom-P450-Inhibitoren gehemmt . Der synthetische Weg beinhaltet die Umwandlung von (S)-Retikulin zu (S)-Korytuberin, gefolgt von weiteren Modifikationen, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Korytuberin erfolgt typischerweise durch Extraktion und Reinigung der Verbindung aus pflanzlichen Quellen. Die getrockneten Rhizome von Coptis chinensis und anderen verwandten Arten werden zu diesem Zweck häufig verwendet. Fortgeschrittene biotechnologische Verfahren, wie z. B. die Stoffwechsel-Engineering von Mikroorganismen, werden ebenfalls untersucht, um Korytuberin auf nachhaltigere und effizientere Weise zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Korytuberin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Korytuberin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in Korytuberin vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Korytuberin-Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den chemischen Reaktionen von Korytuberin verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten .

Hauptprodukte, die gebildet werden

Hauptprodukte, die aus den chemischen Reaktionen von Korytuberin gebildet werden, umfassen verschiedene Derivate mit modifizierten pharmakologischen Eigenschaften. Diese Derivate werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Korytuberin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Korytuberin wird als Vorläufer bei der Synthese anderer komplexer Alkaloide verwendet.

Biologie: Es wird auf seine Rolle im Pflanzenstoffwechsel und seine biosynthetischen Wege untersucht.

Medizin: Korytuberin zeigt antipsychotische, antinozizeptive und potenzielle Antikrebsaktivitäten, was es zu einem interessanten Thema in der pharmakologischen Forschung macht.

Wirkmechanismus

Korytuberin übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es wirkt als Dopamin-Rezeptor-Agonist und zielt auf die D1- und D2-Rezeptoren ab. Diese Interaktion ist für seine antipsychotischen und antinozizeptiven Wirkungen verantwortlich. Darüber hinaus trägt die Fähigkeit von Korytuberin, die Topoisomerase-Aktivität zu hemmen, zu seinen potenziellen Antikrebseigenschaften bei .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Corytuberine serves as a precursor in the synthesis of other complex alkaloids. Its unique structure allows it to participate in various chemical reactions that lead to the formation of more complex molecules. This application is critical in the field of organic chemistry, where the synthesis of novel compounds is essential for drug development and research.

Biological Research

In biological studies, this compound is examined for its role in plant metabolism and biosynthetic pathways . Research has identified several genes involved in the biosynthesis of this compound, such as this compound synthase (CTS), which catalyzes its formation from (S)-reticuline. The understanding of these pathways enhances knowledge about natural product chemistry and plant biochemistry .

Medical Applications

This compound's pharmacological properties make it a subject of interest in medical research:

- Antipsychotic Effects : this compound exhibits neuroleptic-like effects similar to traditional antipsychotic drugs like haloperidol. It interacts with dopamine receptors (D1 and D2), contributing to its potential use in treating psychiatric disorders.

- Antinociceptive Properties : This compound has demonstrated significant pain-relieving effects in various animal models, indicating its potential as a non-opioid analgesic. Its mechanism appears to involve pathways independent of traditional opioid receptors .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit topoisomerase activity, a crucial mechanism in cancer cell proliferation. This property positions it as a candidate for further investigation in oncological therapies .

Industrial Applications

This compound is explored for its potential in the development of new therapeutic agents . Its bioactive properties are being investigated for industrial applications, particularly in the pharmaceutical sector where there is a growing interest in natural compounds as alternatives to synthetic drugs .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of this compound:

- A study demonstrated that this compound significantly reduced nociception in mice during pain assessment tests, suggesting its efficacy as an analgesic agent .

- Another research effort focused on the biosynthetic pathways involving this compound and identified key enzymes responsible for its production, enhancing understanding of its role within plant systems .

Wirkmechanismus

Corytuberine exerts its effects through various molecular targets and pathways. It acts as a dopamine receptor agonist, targeting the D1 and D2 receptors. This interaction is responsible for its antipsychotic and antinociceptive activities. Additionally, this compound’s ability to inhibit topoisomerase activity contributes to its potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Korytuberin gehört zur Familie der Aporphin-Alkaloide, zu denen Verbindungen wie Bulbokapnin, Boldin und Glaucin gehören. Diese Verbindungen weisen ähnliche Strukturmerkmale auf, unterscheiden sich jedoch in ihren pharmakologischen Aktivitäten. Zum Beispiel:

Bulbokapnin: Bekannt für seine antipsychotischen und antikonvulsiven Eigenschaften.

Boldin: Zeigt antioxidative und entzündungshemmende Aktivitäten.

Glaucin: Wird als Hustenstiller verwendet und hat entzündungshemmende Eigenschaften.

Die einzigartige Kombination von antipsychotischen, antinozizeptiven und potenziellen Antikrebseigenschaften von Korytuberin hebt es von anderen Aporphin-Alkaloiden ab und macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.

Biologische Aktivität

Corytuberine is an aporphine alkaloid primarily derived from various plant species, particularly those in the Coptis genus. This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Biosynthesis

This compound is synthesized via the enzymatic conversion of (S)-reticuline through the action of cytochrome P450 enzymes. Specifically, CYP80G2 catalyzes the formation of this compound from (S)-reticuline, which can subsequently undergo further methylation to yield other alkaloids such as magnoflorine . The structural formula of this compound is represented as follows:

1. Neuroprotective Effects

Recent studies have shown that this compound exhibits significant neuroprotective effects. In vitro assays demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. For instance, a study involving patient-derived fibroblasts indicated that this compound could enhance cell viability and reduce apoptosis under oxidative stress conditions .

2. Anti-inflammatory Activity

This compound has been identified as a potent anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines in various cell models. In particular, it was found to suppress tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in activated immune cells . This activity positions this compound as a potential therapeutic candidate for inflammatory diseases.

3. Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies on gastric cancer cell lines showed that this compound induced apoptosis and inhibited cell migration and invasion. The compound demonstrated an IC50 value of approximately 5.1 µM against MGC-803 cells, indicating its potency in inhibiting cancer cell proliferation .

4. Antimicrobial Activity

This compound displays antimicrobial properties against various pathogens. Research indicates its effectiveness against both bacterial and fungal strains, suggesting its potential use in treating infections .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotection in Fibroblast Cultures

A detailed investigation into the neuroprotective effects of this compound involved culturing patient-derived skin fibroblasts under oxidative stress conditions. The results showed that treatment with this compound significantly increased cell survival rates compared to untreated controls, highlighting its potential for neuroprotective applications .

Case Study: Anticancer Activity in Gastric Cancer Cells

In another study focusing on gastric cancer, this compound was administered to MGC-803 cells. The findings revealed that this compound not only inhibited cell proliferation but also induced G2/M phase arrest, leading to increased apoptosis rates . This suggests that this compound may be a viable candidate for further development as an anticancer drug.

Eigenschaften

IUPAC Name |

(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFUDAOCYRYAKQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199649 | |

| Record name | Corytuberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-56-6 | |

| Record name | (+)-Corytuberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corytuberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corytuberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYTUBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YJ94A3D8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does corytuberine exert its antipsychotic-like effects?

A1: this compound, along with other aporphine alkaloids, exhibits neuroleptic-like effects by inhibiting exploratory rearing activity and inducing palpebral ptosis, catalepsy, and hypothermia in mice. [] These effects are comparable to those observed with haloperidol, a typical antipsychotic drug. [] While the precise mechanism remains unclear, it's speculated that this compound may interact with dopamine receptors in the brain.

Q2: Does this compound affect pain perception?

A2: Yes, this compound demonstrates antinociceptive properties. Studies show it reduces nociception in mice, as evidenced by its effects on the hot plate test and phenylquinone-induced writhing. [] Interestingly, unlike morphine's antinociceptive action, this compound's effect is resistant to both naloxone and yohimbine, suggesting involvement of mechanisms beyond opioid and adrenergic pathways. []

Q3: How does this compound compare to other aporphine alkaloids in its anti-stereotypic effects?

A3: Unlike most aporphine alkaloids like bulbocapnine, boldine, and glaucine that antagonize apomorphine and methylphenidate-induced stereotyped behavior, this compound displays pro-stereotypic effects. [] This difference highlights the unique pharmacological profile of this compound within the aporphine alkaloid family.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H21NO4, and its molecular weight is 327.37 g/mol.

Q5: Are there any spectroscopic techniques used to identify and characterize this compound?

A5: Yes, this compound has been characterized using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , , , , , ] These techniques provide detailed information about its structure, including the position of functional groups and stereochemistry.

Q6: How is this compound synthesized in plants?

A6: this compound biosynthesis involves a unique enzymatic reaction within the benzylisoquinoline alkaloid pathway. The enzyme CYP80G2, a cytochrome P450, catalyzes an intramolecular C-C phenol coupling of (S)-reticuline to yield (S)-corytuberine. [] This specific reaction is crucial for forming the aporphine skeleton characteristic of this compound.

Q7: In which plants is this compound found?

A7: this compound is present in various plant species, including Corydalis incisa [], Mahonia aquifolium [], Meconopsis cambrica [], Papaver orientale [], Papaver setigerum [], Fumaria densiflora [], Papaver argemone [], Aristolochia contorta [], Nelumbo nucifera [], Fissistigma oldhamii [], Dicranostigma leptopodum [], and Neolitsea konishii. [] This wide distribution suggests a potential ecological role for this compound in these plants.

Q8: What are the known pharmacological activities of this compound?

A8: this compound exhibits a diverse range of pharmacological activities, including:

- Antipsychotic-like effects: It inhibits exploratory behavior and induces catalepsy, potentially through interaction with dopamine receptors. []

- Anticonvulsant activity: It protects against seizures induced by certain convulsants like harman and picrotoxin, but not others like bicuculline and pentetrazol. []

- Antinociceptive properties: It reduces pain perception, possibly through non-opioid and non-adrenergic mechanisms. []

- Antioxidant activity: this compound displays potent free radical scavenging activity, comparable to ascorbic acid, potentially contributing to its therapeutic benefits. []

- Lipoxygenase inhibition: It inhibits lipoxygenase, an enzyme involved in inflammatory processes, suggesting potential for treating inflammatory conditions like psoriasis. []

Q9: How do structural modifications of this compound influence its activity?

A9: The presence and position of phenolic groups in this compound significantly impact its antiradical activity. [] Compounds with a higher number of phenolic groups generally exhibit stronger antioxidant properties. [] Modifications altering the free electron pair on the nitrogen atom might also affect its ability to inhibit lipid peroxidation. []

Q10: What is the significance of the aporphine skeleton in this compound's activity?

A10: The aporphine skeleton is crucial for this compound's interaction with biological targets. For instance, in its vasorelaxant properties, the aporphine structure is believed to be involved in interacting with alpha1-adrenoceptors and modulating calcium influx. [] Structural changes to this core scaffold could significantly alter its pharmacological profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.